methyl 2-(4-aminopyrimidin-5-yl)acetate
Description
Methyl 2-(4-aminopyrimidin-5-yl)acetate is a pyrimidine derivative featuring an amino group at the 4-position and an ester-functionalized acetamide side chain at the 5-position of the pyrimidine ring. This compound is a key intermediate in synthesizing 1,3-diazaoxindoles, which are scaffolds for drug candidates such as ubrogepant (MK-1602) and MK-80314 . The synthesis typically involves treating ethyl 2-(4-chloropyrimidin-5-yl)acetate derivatives with ethanolic ammonia at 60–70°C, followed by cyclization in diphenyl ether and biphenyl at 260°C . Its structural versatility allows modifications that influence reactivity, solubility, and biological activity.
Properties
CAS No. |
1782271-75-3 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
A prominent method involves the Suzuki-Miyaura coupling to construct the pyrimidine core while introducing the acetate moiety. In one protocol, 2-amino-5-bromopyrimidine undergoes coupling with tert-butyl 2-(boronic acid)acetate in the presence of Pd₂(dba)₃ and XantPhos, yielding tert-butyl 2-(2-aminopyrimidin-5-yl)acetate with a reported yield of 98%. Subsequent esterification with methanol under acidic conditions (e.g., HCl/MeOH) converts the tert-butyl group to a methyl ester. This two-step sequence benefits from mild conditions and high regioselectivity, though the final esterification step may reduce overall yield due to competing hydrolysis.
Buchwald-Hartwig Amination
Alternative approaches employ Buchwald-Hartwig amination to install the amino group post-coupling. For instance, 5-bromo-2-(methoxycarbonyl)pyrimidine reacts with ammonia in the presence of BrettPhos-Pd-G3 catalyst, achieving 85% conversion to the 4-aminopyrimidine intermediate. The methyl ester remains intact under these conditions, avoiding the need for protective groups.
Condensation and Cyclization Strategies
Biginelli-like Three-Component Reactions
A scalable route involves the condensation of thiourea, ethyl acetoacetate, and a β-ketoester derivative. Under acidic conditions (HCl/EtOH), this one-pot reaction forms the pyrimidine ring while simultaneously introducing the acetate side chain. Yields range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Enaminone Intermediate Formation
Enaminones serve as key precursors in pyrimidine synthesis. Treatment of 3-(dimethylamino)-2-fluoro-1-(thiazol-5-yl)prop-2-en-1-one with methyl glycinate in DMF-DMA generates an enaminone intermediate, which cyclizes under thermal conditions (110°C, 12 h) to form the target compound. This method requires careful control of stoichiometry to minimize byproducts like N-methylated derivatives.
Functional Group Interconversion
Hydrolysis and Re-esterification
Starting from tert-butyl 2-(4-aminopyrimidin-5-yl)acetate, acid-catalyzed hydrolysis (TFA/CH₂Cl₂) produces the free carboxylic acid, which is then re-esterified using methanol and H₂SO₄. While effective, this route’s practicality is limited by the need for harsh acids and potential degradation of the aminopyrimidine group.
Transesterification under Basic Conditions
Methyl ester formation via transesterification of ethyl 2-(4-aminopyrimidin-5-yl)acetate has been explored using NaOMe/MeOH. However, competing aminolysis of the ester group necessitates low temperatures (0–5°C) and short reaction times (<2 h), yielding 55–65% product.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize resin-bound intermediates to streamline purification. Wang resin-functionalized pyrimidine precursors undergo coupling with Fmoc-protected glycine, followed by TFA cleavage and in situ esterification with diazomethane. This method achieves >90% purity but requires specialized equipment for handling gaseous reagents.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling thiourea, methyl acetoacetate, and potassium carbonate generates the pyrimidine ring via solvent-free cyclization. The acetate group is introduced using methyl iodide in a subsequent milling step, yielding 70% product with minimal waste.
Biocatalytic Esterification
Lipase-mediated esterification of 2-(4-aminopyrimidin-5-yl)acetic acid with methanol in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative. Yields of 80% are achieved at 40°C, though enzyme cost remains a barrier to industrial adoption.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminopyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(4-aminopyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminopyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activities of certain enzymes and proteins involved in inflammatory responses, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to the suppression of inflammatory mediators and provide therapeutic benefits.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Supramolecular and Crystallographic Differences
- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Exhibits intramolecular O–H⋯N hydrogen bonds and offset π-π stacking between phenyl rings, creating a rigid crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
